Dihydrokaempferide

Description

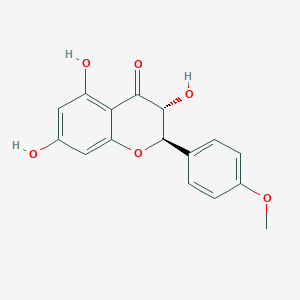

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-3,5,7-trihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-21-10-4-2-8(3-5-10)16-15(20)14(19)13-11(18)6-9(17)7-12(13)22-16/h2-7,15-18,20H,1H3/t15-,16+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDYDMSDCNQHEB-JKSUJKDBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60929743 | |

| Record name | Dihydrokaempferide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60929743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137225-59-3 | |

| Record name | Dihydrokaempferide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137225-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrokaempferide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137225593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrokaempferide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60929743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROKAEMPFERIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V3SE2M92C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dihydrokaempferide: A Technical Guide to Natural Sources and Isolation for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical overview of dihydrokaempferide, a flavanonol with significant potential in drug development. Addressed to researchers, scientists, and professionals in the pharmaceutical industry, this document details its natural origins, presents available quantitative data, and outlines methodologies for its extraction and isolation.

Natural Sources of this compound

This compound has been identified in a variety of plant species and a bee product. The primary reported natural sources include:

-

Prunus domestica (Plum Tree): This flavanonol is found in the plum tree. While its presence is confirmed, specific quantitative data on the concentration in different parts of the plant, such as leaves and heartwood, require further investigation.

-

Salix caprea (Goat Willow): The wood of the goat willow is a known source of this compound. It co-occurs with other flavonoids, and its presence has been linked to the antifungal properties of the wood extract.

-

Brazilian Green Propolis: This resinous bee product, collected from Baccharis dracunculifolia, contains this compound as one of its many bioactive constituents. Propolis composition can vary based on geographical location and seasonal factors.

While direct quantitative data for this compound remains limited in publicly available literature, analysis of related flavonoids in these sources provides some context. For instance, the total flavonoid content in some Brazilian green propolis extracts has been measured to be as high as 50.47 ± 0.77 mgQE·g⁻¹[1]. One study on an ethanolic extract of Brazilian green propolis reported a relative content of 7.06% for the related compound kaempferide.

Quantitative Data Summary

Comprehensive quantitative data for this compound is not extensively available. The following table summarizes the available information on total flavonoid and phenolic content in its natural sources, which can serve as a preliminary guide for extraction efforts.

| Natural Source | Plant Part/Product | Compound Class | Concentration/Yield | Reference |

| Brazilian Green Propolis | Ethanolic Extract | Total Flavonoids | Up to 50.47 ± 0.77 mgQE·g⁻¹ | [1] |

| Ethanolic Extract | Total Phenolics | 194.12 ± 3.40–439.05 ± 0.90 mgGAE·g⁻¹ | [1] | |

| Aqueous Extract | Caffeoylquinic acids | Major constituents | [2] | |

| Prunus domestica | Leaves (Dry Extract) | Total Phenolic Compounds | 5.29 ± 0.04% | [3] |

| Leaves (Dry Extract) | Hydroxycinnamic Acids | 3.51 ± 0.03% | [3] | |

| Leaves (Dry Extract) | Flavonoids | 1.78 ± 0.02% | [3] | |

| Fruits (Fresh) | Total Phenolic Compounds | 2858 mg/kg | [4] |

Experimental Protocols: Isolation and Purification

A standardized, detailed protocol for the isolation of this compound is not extensively documented. However, based on general methods for flavonoid extraction and purification, a comprehensive workflow can be proposed.

Extraction

Objective: To extract a crude mixture of flavonoids, including this compound, from the plant matrix.

Methodology (General):

-

Sample Preparation: Air-dry the plant material (e.g., Salix caprea wood shavings, Prunus domestica leaves) and grind it into a fine powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Perform exhaustive extraction of the powdered material with a suitable organic solvent. Ethanol or a hydroalcoholic solution (e.g., 95% ethanol) is commonly used for flavonoid extraction[5].

-

The extraction can be carried out at room temperature with stirring for several hours or using a Soxhlet apparatus for more efficient extraction.

-

-

Concentration: Evaporate the solvent from the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification by Column Chromatography

Objective: To separate this compound from other compounds in the crude extract.

Methodology:

-

Stationary Phase: Silica gel is a common choice for the stationary phase in column chromatography for flavonoid separation. Sephadex LH-20 can also be utilized for further purification.

-

Mobile Phase (Eluent): A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of hexane and ethyl acetate, with the proportion of ethyl acetate being progressively increased.

-

Column Packing:

-

Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, least polar solvent mixture.

-

Carefully pour the slurry into the chromatography column, allowing the stationary phase to settle into a uniform bed.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of the initial eluent or a slightly more polar solvent.

-

Alternatively, for samples not fully soluble, a "dry loading" method can be used where the extract is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is carefully added to the top of the column.

-

-

Elution and Fraction Collection:

-

Begin elution with the starting solvent mixture, collecting fractions of the eluate.

-

Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

-

Monitor the separation process using Thin Layer Chromatography (TLC) to identify the fractions containing the target compound.

-

-

Isolation: Combine the fractions that show a pure spot corresponding to this compound on the TLC plate and evaporate the solvent to yield the purified compound.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the isolation of this compound from a natural source.

Spectroscopic Data for Characterization

This technical guide serves as a foundational resource for researchers interested in the natural sourcing and isolation of this compound. Further research is warranted to establish more precise quantitative data and to optimize isolation protocols for higher yields and purity.

References

- 1. Extraction of Antioxidant Compounds from Brazilian Green Propolis Using Ultrasound-Assisted Associated with Low- and High-Pressure Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. ijnrd.org [ijnrd.org]

- 4. journal-imab-bg.org [journal-imab-bg.org]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

The Dihydrokaempferide Biosynthetic Pathway in Plants: A Technical Guide for Researchers

An In-depth Examination of the Core Biosynthetic Pathway, Quantitative Data, and Experimental Methodologies for Researchers, Scientists, and Drug Development Professionals.

Dihydrokaempferide (DHK), a central dihydroflavonol, serves as a critical precursor for a diverse array of flavonoids in plants, including the medicinally significant kaempferol and quercetin. Understanding the intricacies of its biosynthetic pathway is paramount for metabolic engineering, drug discovery, and the development of novel therapeutics. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the general phenylpropanoid pathway, which utilizes the aromatic amino acid L-phenylalanine as its starting substrate. A series of enzymatic reactions channels metabolic flux towards the production of naringenin, the immediate precursor to this compound. The final and committing step is the 3-hydroxylation of naringenin, catalyzed by flavanone 3-hydroxylase (F3H).

The key enzymatic steps leading to the formation of this compound are:

-

Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by deaminating L-phenylalanine to form cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.[1]

-

4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Chalcone Synthase (CHS): A key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[2]

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone into (2S)-naringenin.[2]

-

Flavanone 3-Hydroxylase (F3H): A 2-oxoglutarate-dependent dioxygenase that hydroxylates naringenin at the 3-position to yield this compound.

References

Dihydrokaempferide: A Technical Overview of its Chemical Profile and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrokaempferide is a flavanonol, a subclass of flavonoids, characterized by a C6-C3-C6 carbon skeleton. It is structurally related to the more extensively studied flavonoids, kaempferol and dihydrokaempferol (also known as aromadendrin). It is crucial to distinguish this compound from these related compounds. This compound possesses a methoxy group at the 4'-position of its B-ring, whereas dihydrokaempferol has a hydroxyl group at the same position. Kaempferol, a flavonol, differs by having a double bond between the C2 and C3 positions of its C-ring. This structural variance, particularly the absence of the 2,3-double bond compared to kaempferol, significantly influences its biological activity. This guide provides a comprehensive summary of the current technical knowledge on this compound, focusing on its chemical structure, properties, natural occurrences, and known biological activities, while also highlighting areas where further research is needed.

Chemical Structure and Properties

This compound is chemically identified as 3,5,7-trihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one[1]. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 3,5,7-trihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | [1] |

| Stereoisomer | (2R,3R)-3,5,7-trihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | [2] |

| Molecular Formula | C₁₆H₁₄O₆ | [1] |

| Molar Mass | 302.27 g/mol | [1] |

| CAS Number | 3570-69-2, 137225-59-3 | [1][2] |

| Synonyms | Aromadendrin 4'-methyl ether | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

Natural Sources and Isolation

This compound has been isolated from several natural sources, including:

-

Prunus domestica (Plum Tree): Found in the heartwood of the plum tree[1][3].

-

Salix caprea (Goat Willow): Isolated from the wood of the goat willow[1][4].

-

Brazilian Green Propolis: Identified as one of the flavonoid constituents of this resinous bee product[1].

-

Eupatorium odoratum: Isolated from the aerial parts of this plant species.

Experimental Protocol: General Method for Flavonoid Isolation from Plant Material

While a specific, detailed protocol for the extraction and isolation of this compound is not extensively documented in the provided literature, a general methodology for the isolation of flavonoids from plant sources, such as Prunus domestica or Salix caprea, can be outlined as follows. This protocol is a generalized representation and may require optimization for specific plant materials and target compounds.

Methodology:

-

Extraction: The dried and powdered plant material is subjected to extraction with a suitable solvent, typically ethanol or methanol, through methods like maceration or Soxhlet extraction.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoids like this compound are often enriched in the ethyl acetate fraction.

-

Chromatographic Separation: The enriched fraction is subjected to various chromatographic techniques for separation. Column chromatography using stationary phases like silica gel or Sephadex LH-20 is commonly employed, with elution gradients of different solvent systems.

-

Purification: Fractions containing the compound of interest are further purified using methods such as preparative High-Performance Liquid Chromatography (HPLC) or preparative Thin-Layer Chromatography (TLC) to obtain the pure compound.

-

Structural Elucidation: The structure of the isolated pure compound is then determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Biological and Pharmacological Properties

The biological activities of this compound are not as extensively studied as those of its analogues, kaempferol and dihydrokaempferol. However, some specific activities have been reported.

Antihypertensive Effects

A study on the constituents of Brazilian green propolis identified this compound as one of the active flavonoids responsible for antihypertensive effects in spontaneously hypertensive rats[1]. When administered orally, this compound produced a significant decrease in blood pressure.

Comparison with Kaempferide and a Note on the PI3K/Akt Signaling Pathway

A comparative study investigating the effects of kaempferide and this compound on human lung adenocarcinoma A549 cells revealed a significant difference in their activities, highlighting the importance of the C2-C3 double bond. In this study, kaempferide was found to enhance the chemosensitivity of the cancer cells to doxorubicin. In contrast, This compound did not improve the sensitivity to doxorubicin [2].

Furthermore, the study showed that kaempferide inhibited the phosphorylation of Akt, a key protein in the PI3K/Akt signaling pathway which is crucial for cell survival and proliferation. This compound, lacking the 2,3-double bond, did not inhibit the phosphorylation of Akt [2]. This finding suggests that the planar structure conferred by the double bond in kaempferide is important for its inhibitory activity on the PI3K/Akt pathway.

Conclusion and Future Directions

This compound is a naturally occurring flavanonol with a defined chemical structure and presence in various plant species. While initial studies have indicated its potential as an antihypertensive agent, the overall body of research on its biological activities and mechanisms of action remains limited, especially when compared to its close structural relatives, dihydrokaempferol and kaempferol.

The observation that this compound does not inhibit Akt phosphorylation, unlike kaempferide, provides a valuable structure-activity relationship insight and underscores the need for separate and detailed investigations into its pharmacological profile. Future research should focus on:

-

Comprehensive screening of this compound for a broader range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.

-

Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

Development and validation of specific analytical methods for the quantification of this compound in biological matrices to enable pharmacokinetic and bioavailability studies.

-

Synthesis of this compound and its derivatives to explore further structure-activity relationships.

A deeper understanding of the unique properties of this compound will be essential to unlock its full potential for therapeutic applications and to clearly differentiate its role from other closely related flavonoids in drug discovery and development.

References

Dihydrokaempferide: A Comprehensive Spectroscopic and Biological Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the flavonoid dihydrokaempferide, also known as aromadendrin. The following sections detail its mass spectrometry and nuclear magnetic resonance characteristics, the experimental protocols used to obtain this data, and its involvement in key biological signaling pathways.

Spectroscopic Data

The structural elucidation of this compound relies on a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide detailed information about the molecule's mass, fragmentation patterns, and the chemical environment of its individual atoms.

Mass Spectrometry (MS)

Mass spectrometry analysis of this compound is crucial for determining its molecular weight and identifying its structural components through fragmentation analysis.

Table 1: Mass Spectrometry Data for this compound

| Ion Mode | Precursor Ion Type | Precursor m/z | Key Fragment Ions (m/z) |

| Negative | [M-H]⁻ | 287.0562 | 259.0613, 125.0233[1] |

| Positive | [M+H]⁺ | 289.0716 | 271.0611, 153.0186[1] |

The fragmentation of this compound in MS/MS experiments provides valuable structural information. In negative ion mode, a characteristic loss of carbon monoxide (CO) is observed, leading to the fragment at m/z 259.0613.[2] A key diagnostic fragment at m/z 125.0233 corresponds to the A-ring after retro-Diels-Alder fission, indicating the dihydroxy substitution pattern on this ring.[2] In positive ion mode, the molecule readily loses a water molecule (H₂O) to form the fragment at m/z 271.0611.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | ~5.0-5.5 (d) | ~83-85 |

| 3 | ~4.5-5.0 (d) | ~72-74 |

| 4 | - | ~195-198 |

| 5 | - | ~163-165 |

| 6 | ~5.9-6.1 (d) | ~96-98 |

| 7 | - | ~167-169 |

| 8 | ~5.9-6.1 (d) | ~95-97 |

| 9 | - | ~162-164 |

| 10 | - | ~101-103 |

| 1' | - | ~128-130 |

| 2' | ~7.2-7.4 (d) | ~129-131 |

| 3' | ~6.8-7.0 (d) | ~115-117 |

| 4' | - | ~158-160 |

| 5' | ~6.8-7.0 (d) | ~115-117 |

| 6' | ~7.2-7.4 (d) | ~129-131 |

Note: These are predicted values based on related compounds and may vary depending on the solvent and experimental conditions. 'd' denotes a doublet splitting pattern.

Experimental Protocols

The acquisition of high-quality spectroscopic data is dependent on precise experimental methodologies.

Mass Spectrometry (LC-MS/MS)

A common method for the analysis of flavonoids like this compound is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation:

-

Extraction: Plant material or other sample sources are typically extracted with a polar solvent such as methanol or ethanol.

-

Purification: The crude extract is often subjected to further purification steps, such as solid-phase extraction (SPE), to remove interfering substances.

LC-MS/MS Parameters:

-

Liquid Chromatography: A reversed-phase C18 column is commonly used with a gradient elution of water and acetonitrile, often with a small amount of formic acid to improve peak shape and ionization.

-

Mass Spectrometry: Electrospray ionization (ESI) is a suitable ionization technique. Data is acquired in both positive and negative ion modes to obtain comprehensive fragmentation information. Collision-induced dissociation (CID) is used to generate fragment ions in the MS/MS scan.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR experiments are typically performed on purified samples dissolved in a deuterated solvent.

Sample Preparation:

-

Isolation: this compound is isolated and purified from its source material using chromatographic techniques.

-

Dissolution: A few milligrams of the pure compound are dissolved in a deuterated solvent, such as deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆).

NMR Experiments:

-

¹H NMR: Provides information about the chemical environment and connectivity of hydrogen atoms.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC), which is essential for unambiguous assignment of all signals.

Signaling Pathway Involvement

This compound has been shown to modulate several key signaling pathways implicated in cellular processes such as inflammation, oxidative stress, and cell survival.

Keap1/Nrf2 Signaling Pathway

This compound can activate the Keap1/Nrf2 pathway, a critical cellular defense mechanism against oxidative stress. Under normal conditions, Keap1 targets Nrf2 for degradation. However, in the presence of inducers like this compound, Keap1 is inhibited, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes.

Caption: this compound inhibits Keap1, leading to Nrf2 activation.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell proliferation, survival, and growth. This compound has been reported to modulate this pathway, which can have implications for its potential therapeutic effects, for instance, in cancer research.

Caption: this compound can inhibit the PI3K/AKT/mTOR signaling pathway.

References

The Multifaceted Biological Activities of Dihydrokaempferide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrokaempferide, also known as aromadendrin, is a flavonoid belonging to the flavanonol subclass. Found in a variety of plant sources, this natural compound has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivities, with a focus on its anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. Detailed experimental protocols, quantitative data, and mechanistic insights into its modulation of key signaling pathways are presented to facilitate further research and drug development efforts.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models. Its mechanism of action primarily involves the modulation of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

Quantitative Data for Anti-inflammatory Activity

| Target/Assay | Cell Line/Model | IC50/Effective Concentration | Reference(s) |

| Interleukin-6 (IL-6) Inhibition | A549 cells | IC50: 6 µM | [1] |

| Pro-inflammatory Cytokine Production (IL-1β, IL-6, TNF-α) | WI-38 cells (LPS-induced) | Effective at attenuating LPS-induced increases | [2] |

| Pro-inflammatory Cytokine Production (IL-1β, IL-6, TNF-α, MCP-1) | A549 cells (PMA-induced) | 100 µM ARO effectively decreased levels | [3] |

| Ovalbumin-induced Bronchial Inflammation | Mice | 5 or 10 mg/kg (p.o.) suppressed inflammatory markers | [3] |

Experimental Protocols

1.2.1. Measurement of Pro-inflammatory Cytokine (TNF-α and IL-6) Release from Macrophages

This protocol is adapted from standard ELISA-based cytokine measurement assays.[4][5]

-

Cell Culture and Treatment:

-

Seed RAW 264.7 macrophage cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

-

-

Sample Collection:

-

After the incubation period, centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant containing the secreted cytokines.

-

-

ELISA Procedure:

-

Coat a 96-well ELISA plate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add the collected cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for the target cytokine.

-

Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.

-

After another incubation and wash, add a TMB substrate solution to develop the color.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the absorbance values of the known concentrations of the cytokine standards.

-

Calculate the concentration of TNF-α or IL-6 in the samples by interpolating their absorbance values on the standard curve.

-

1.2.2. In Vivo Carrageenan-Induced Paw Edema Assay

This protocol is a standard method for evaluating the anti-inflammatory activity of compounds in vivo.[6]

-

Animal Model:

-

Use adult male Wistar or Sprague-Dawley rats.

-

Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

-

Treatment:

-

Administer this compound orally (p.o.) or intraperitoneally (i.p.) at the desired doses (e.g., 5, 10 mg/kg).

-

A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin.

-

-

Induction of Inflammation:

-

One hour after the administration of the test compounds, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of paw edema for each group compared to the control group.

-

Signaling Pathways in Anti-inflammatory Action

1.3.1. NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the NF-κB pathway.[2][3] This is a critical pathway that regulates the expression of numerous pro-inflammatory genes. This compound's inhibitory action is believed to occur through the prevention of the phosphorylation of IκBα and the p65 subunit of NF-κB, which in turn prevents the translocation of p65 to the nucleus.[2]

1.3.2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. This compound has been observed to modulate this pathway, although the precise molecular targets are still under investigation. It is hypothesized that this compound may inhibit the phosphorylation of key kinases in this pathway, such as ERK, JNK, and p38, thereby reducing the inflammatory response.[3]

Antioxidant Activity

This compound exhibits potent antioxidant properties by scavenging free radicals and chelating metal ions. This activity is attributed to its chemical structure, particularly the presence of hydroxyl groups on the flavonoid backbone.

Quantitative Data for Antioxidant Activity

| Assay | IC50/EC50 Value | Reference(s) |

| DPPH Radical Scavenging | 22.6 ± 1.1 mg Vitamin C equivalents/100 mg | [1] |

| ABTS Radical Scavenging | 155.6 ± 2.5 mg Vitamin C equivalents/100 mg | [1] |

| ABTS Radical Scavenging | > 1000 µM | [1] |

Experimental Protocols

2.2.1. DPPH Radical Scavenging Assay

This is a common and straightforward method to assess the free radical scavenging activity of a compound.[7][8]

-

Reagent Preparation:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare a series of dilutions of this compound in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add different concentrations of the this compound solutions to the wells.

-

Include a control well with DPPH and methanol only.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound.

-

Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

-

2.2.2. ABTS Radical Scavenging Assay

This assay is another widely used method to evaluate antioxidant capacity.[9][10]

-

Reagent Preparation:

-

Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add a small volume of different concentrations of this compound to the diluted ABTS•+ solution.

-

Mix and incubate at room temperature for a specific time (e.g., 6 minutes).

-

-

Measurement:

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the ABTS•+ radical.

-

Determine the IC50 value.

-

2.2.3. Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[11][12]

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.

-

-

Assay Procedure:

-

Add the FRAP reagent to a 96-well plate.

-

Add the this compound solution at various concentrations.

-

Incubate at 37°C for a specific time (e.g., 30 minutes).

-

-

Measurement:

-

Measure the absorbance at 593 nm.

-

-

Data Analysis:

-

Create a standard curve using a known antioxidant like Trolox.

-

Express the antioxidant capacity of this compound in terms of Trolox equivalents.

-

Signaling Pathway in Antioxidant Action

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. This compound is thought to activate this pathway, leading to the expression of a battery of antioxidant and detoxification enzymes. The proposed mechanism involves the modification of specific cysteine residues on Keap1, which disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate gene expression.[12][13][14]

Anticancer Activity

This compound has demonstrated cytotoxic effects against a range of cancer cell lines. Its anticancer mechanisms include the induction of apoptosis, inhibition of cell migration and invasion, and modulation of key signaling pathways involved in cancer progression.

Quantitative Data for Anticancer Activity

| Cell Line | Cancer Type | IC50 Value | Reference(s) |

| SK-Mel-28 | Malignant Melanoma | Dose-dependent inhibition of growth | [15] |

| MCF-7 | Breast Cancer | IC50 values between 10 and 50 µM | [16] |

| HTB-26 | Breast Cancer (aggressive) | IC50 values between 10 and 50 µM | [16] |

| PC-3 | Pancreatic Cancer | IC50 values between 10 and 50 µM | [16] |

| HepG2 | Hepatocellular Carcinoma | IC50 values between 10 and 50 µM | [16] |

| HCT116 | Colon Cancer | IC50: 22.4 µM | [16] |

Experimental Protocol

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

-

MTT Addition:

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Determine the IC50 value.

-

Signaling Pathways in Anticancer Action

The anticancer activity of this compound in human malignant melanoma cells (SK-Mel-28) is mediated through the upregulation of the NF-κB/MAPK signaling pathways, leading to the inhibition of cell migration and invasion.[15]

Neuroprotective Activity

Emerging evidence suggests that this compound possesses neuroprotective properties, potentially through its antioxidant and anti-inflammatory activities.

Quantitative Data for Neuroprotective Activity

| Model | Cell Line | EC50/Effective Concentration | Reference(s) |

| H₂O₂-induced oxidative stress | SH-SY5Y neuroblastoma cells | Protective effect observed | [17] |

| 6-OHDA-induced neurotoxicity | PC12 cells | Protective effect observed | [17] |

Experimental Protocol

Neuroprotection Assay in SH-SY5Y Cells

This protocol describes a general method to assess the neuroprotective effects of a compound against an oxidative stress-induced cell death model.[18][19]

-

Cell Culture and Differentiation:

-

Culture SH-SY5Y human neuroblastoma cells. For a more neuron-like phenotype, differentiate the cells using retinoic acid.

-

-

Pre-treatment:

-

Pre-treat the differentiated cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

-

Induction of Neurotoxicity:

-

Induce oxidative stress and neurotoxicity by exposing the cells to a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

-

Assessment of Cell Viability:

-

After the neurotoxin exposure, assess cell viability using the MTT assay as described in the anticancer section.

-

-

Data Analysis:

-

Calculate the percentage of neuroprotection afforded by this compound at different concentrations compared to the cells treated with the neurotoxin alone.

-

Determine the EC50 value, the concentration of this compound that provides 50% of the maximum neuroprotective effect.

-

Other Biological Activities

Preliminary studies suggest that this compound may also possess other biological activities, including antimicrobial effects. However, more research is needed to fully characterize these properties and determine their mechanisms of action.

Conclusion and Future Perspectives

This compound is a promising natural compound with a broad spectrum of biological activities. Its potent anti-inflammatory, antioxidant, anticancer, and neuroprotective effects, coupled with its ability to modulate key signaling pathways, make it a strong candidate for further investigation in the context of drug discovery and development. Future research should focus on elucidating the precise molecular targets of this compound, optimizing its bioavailability and delivery, and conducting comprehensive preclinical and clinical studies to validate its therapeutic potential for a variety of human diseases. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for the scientific community to advance our understanding and application of this remarkable flavonoid.

References

- 1. Unveiling the therapeutic potential of aromadendrin (AMD): a promising anti-inflammatory agent in the prevention of chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. all-imm.com [all-imm.com]

- 3. Aromadendrin inhibits PMA-induced cytokine formation/NF-κB activation in A549 cells and ovalbumin-induced bronchial inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Javamide-II Inhibits IL-6 without Significant Impact on TNF-alpha and IL-1beta in Macrophage-Like Cells [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]

- 9. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. manuals.plus [manuals.plus]

- 12. Distinct Cysteine Residues in Keap1 Are Required for Keap1-Dependent Ubiquitination of Nrf2 and for Stabilization of Nrf2 by Chemopreventive Agents and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of NRF2 by Nitrosative Agents and H2O2 Involves KEAP1 Disulfide Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Physiological Significance of Reactive Cysteine Residues of Keap1 in Determining Nrf2 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. d-nb.info [d-nb.info]

- 17. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2.11. Neuroprotection Studies in the SH-SY5Y Human Neuroblastoma Cell Line [bio-protocol.org]

- 19. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Dihydrokaempferide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrokaempferide, a natural dihydroflavonol compound, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, with a focus on its molecular targets and modulation of key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-pronged approach, primarily centered around its anti-inflammatory, antioxidant, and pro-apoptotic properties. These effects are mediated by its interaction with and modulation of several critical intracellular signaling cascades.

Anti-Inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by targeting key mediators of the inflammatory response. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to interfere with this process, although the precise point of intervention is still under investigation. It is hypothesized that this compound may inhibit IKK activity, thereby preventing IκBα phosphorylation and degradation, and ultimately blocking NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.

Antioxidant Activity

The antioxidant properties of this compound are largely attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway . Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. In the presence of oxidative stress or electrophilic compounds like this compound, the interaction between Nrf2 and Keap1 is disrupted. This allows Nrf2 to translocate to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of its target genes, leading to their transcription. This results in an enhanced cellular antioxidant defense system. The exact mechanism by which this compound disrupts the Nrf2-Keap1 interaction is an area of active research, with possibilities including direct binding to Keap1.

Pro-Apoptotic and Anti-Cancer Activity

This compound has demonstrated significant potential as an anti-cancer agent by inducing apoptosis (programmed cell death) in various cancer cell types. This is achieved through the modulation of multiple signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.

-

MAPK Pathway: The MAPK family, consisting of cascades such as ERK, JNK, and p38, plays a crucial role in regulating cell proliferation, differentiation, and apoptosis. This compound has been observed to modulate the activity of these kinases, although the effects can be cell-type specific. In some cancer cells, it has been shown to inhibit the phosphorylation of JNK, a key event in certain pro-survival pathways.

-

PI3K/Akt Pathway: The PI3K/Akt pathway is a critical pro-survival signaling cascade that is often dysregulated in cancer. Akt, a serine/threonine kinase, promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins. This compound has been suggested to inhibit the PI3K/Akt pathway, thereby promoting apoptosis. The tumor suppressor protein PTEN is a negative regulator of this pathway, and it is possible that this compound may influence PTEN activity.

The pro-apoptotic effects of this compound are also mediated by its influence on the Bcl-2 family of proteins . It has been shown to upregulate the expression of pro-apoptotic proteins like Bax and Bad, while downregulating the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This shift in the balance of Bcl-2 family members leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately executing the apoptotic program.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound.

| Biological Activity | Cell Line/System | Parameter | Value | Reference |

| Anti-inflammatory | E. africana leaves hydroalcoholic extract | IC50 (IL-6 inhibition) | 6 µM | [1] |

| Apoptosis Induction | Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLSs) | % Apoptotic Cells (Control) | ~2.3% | [2] |

| % Apoptotic Cells (3 µM Dihydrokaempferol) | ~3.8% | [2] | ||

| % Apoptotic Cells (30 µM Dihydrokaempferol) | ~9.6% | [2] |

Detailed Experimental Protocols

This section provides generalized protocols for key experiments used to investigate the mechanism of action of this compound. It is important to note that these are templates and should be optimized for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells of interest

-

This compound stock solution

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.

-

Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for 15-30 minutes at room temperature with gentle shaking.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins, e.g., p-JNK, total JNK, Bcl-2, Bax, Caspase-3, PARP, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells and determine protein concentration.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (at the appropriate dilution, e.g., 1:1000) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (at the appropriate dilution, e.g., 1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the expression levels of specific genes.

Materials:

-

Treated and untreated cells

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (containing SYBR Green or TaqMan probes)

-

Forward and reverse primers for target genes (e.g., Bcl-2, Bax) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Extract total RNA from cells.

-

Synthesize cDNA from the extracted RNA.

-

Set up the qPCR reaction with cDNA, qPCR master mix, and primers.

-

Run the qPCR program on a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its investigation.

Conclusion

This compound is a promising natural compound with a complex and multifaceted mechanism of action. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and apoptosis underscores its therapeutic potential for a range of diseases, including cancer and inflammatory disorders. Further research is warranted to fully elucidate the intricate molecular details of its interactions and to translate these preclinical findings into clinical applications. This guide provides a foundational understanding to aid in these future research endeavors.

References

Pharmacological Effects of Dihydrokaempferide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrokaempferide, also known as aromadendrin, is a natural flavonoid belonging to the flavanonol subclass. Found in various plants, including Manilkara zapota and Brazilian green propolis, it has garnered significant interest in the scientific community for its diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of the core pharmacological effects of this compound, focusing on its anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visualizations of key signaling pathways to facilitate further investigation and potential therapeutic applications.

Pharmacological Effects

This compound exhibits a broad spectrum of biological activities, making it a promising candidate for the development of novel therapeutics. Its effects are primarily attributed to its ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, cell proliferation, and survival.

Anti-inflammatory Effects

This compound has demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.

Mechanisms of Action:

-

Inhibition of Pro-inflammatory Mediators: this compound has been shown to reduce the production of nitric oxide (NO) and prostaglandins, which are key mediators of inflammation.

-

Modulation of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[2]

-

Modulation of MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade in the inflammatory response. This compound can modulate the phosphorylation of key MAPK proteins, such as p38 and JNK, to exert its anti-inflammatory effects.

Antioxidant Effects

This compound possesses significant antioxidant activity, enabling it to combat oxidative stress, a key pathological factor in numerous chronic diseases.

Mechanisms of Action:

-

Direct Radical Scavenging: this compound can directly scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical.

-

Activation of the Keap1/Nrf2 Pathway: The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a major regulator of the endogenous antioxidant response. This compound can promote the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes.[3]

Anticancer Effects

This compound has shown promising anticancer activity in various cancer cell lines, including malignant melanoma.

Mechanisms of Action:

-

Induction of Apoptosis: this compound can induce programmed cell death (apoptosis) in cancer cells.

-

Inhibition of Cell Migration and Invasion: It has been observed to inhibit the migration and invasion of cancer cells, which are crucial steps in metastasis.[4]

-

Modulation of NF-κB and MAPK Signaling: Similar to its anti-inflammatory effects, this compound's anticancer activity is also mediated through the modulation of the NF-κB and MAPK signaling pathways in cancer cells.[4]

Neuroprotective Effects

This compound exhibits neuroprotective properties, suggesting its potential in the management of neurodegenerative diseases like Alzheimer's disease.

Mechanisms of Action:

-

Attenuation of Oxidative Stress: Its antioxidant properties help protect neuronal cells from oxidative damage.

-

Enhancement of Neurotrophic Factor Signaling: this compound has been found to boost the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding (CREB) protein signaling pathway, which is crucial for neuronal survival, growth, and synaptic plasticity.

Quantitative Data Summary

The following tables summarize the available quantitative data on the pharmacological effects of this compound.

Table 1: Anticancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SK-Mel-28 | Malignant Melanoma | Data suggests significant inhibition, specific IC50 values require further targeted studies. | [4] |

| HTB-26 | Breast Cancer | 10 - 50 | |

| PC-3 | Pancreatic Cancer | 10 - 50 | |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | |

| HCT116 | Colorectal Cancer | 22.4 |

Table 2: Anti-inflammatory Activity of this compound

| Assay | Cell Line | Parameter Measured | IC50 / Effective Concentration | Reference |

| NO Production | RAW 264.7 | Nitric Oxide | Concentration-dependent reduction | [4] |

| Cytokine Release | RAW 264.7 | IL-6 | IC50: 6 µM |

Table 3: Antioxidant Activity of this compound

| Assay | Result | Reference |

| DPPH Radical Scavenging | Effective scavenging observed | |

| ABTS Radical Scavenging | Effective scavenging observed | [5] |

Signaling Pathways and Visualizations

This compound exerts its pharmacological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, visualize these interactions.

NF-κB Signaling Pathway

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

Caption: this compound modulates the MAPK signaling cascade.

Keap1/Nrf2 Antioxidant Pathway

Caption: this compound activates the Keap1/Nrf2 antioxidant pathway.

BDNF/TrkB/CREB Signaling Pathway

Caption: this compound enhances the BDNF/TrkB/CREB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's pharmacological effects.

Cell Viability (MTT) Assay for Anticancer Effects

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines such as SK-Mel-28.

Materials:

-

This compound

-

Cancer cell line (e.g., SK-Mel-28)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antioxidant Capacity Assays (DPPH and ABTS)

These assays are used to evaluate the free radical scavenging activity of this compound.

DPPH Assay:

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Methanol

-

96-well microplates

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare different concentrations of this compound in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the this compound solution to 100 µL of DPPH solution. A blank containing only methanol and DPPH solution should be included.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

ABTS Assay:

Materials:

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution

-

Potassium persulfate

-

Ethanol or PBS

-

96-well microplates

-

Microplate reader

Procedure:

-

ABTS Radical Cation (ABTS•+) Generation: Prepare the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Sample Reaction: Add a specific volume of the this compound sample to the ABTS•+ solution and mix.

-

Absorbance Measurement: Measure the decrease in absorbance at 734 nm after a set incubation time (e.g., 6 minutes).

-

Calculation: The antioxidant activity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to detect changes in the phosphorylation status or expression levels of proteins in signaling pathways like NF-κB and MAPK.

Materials:

-

Cell lysates from cells treated with this compound

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.

-

Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Neuroprotection Study in an Alzheimer's Disease Mouse Model

This outlines a general experimental design to evaluate the neuroprotective effects of this compound in a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1).

Animals and Treatment:

-

Use transgenic Alzheimer's disease model mice and wild-type littermates.

-

Administer this compound (e.g., via oral gavage or intraperitoneal injection) at different doses for a specified duration. A vehicle control group should be included.

Behavioral Tests:

-

Morris Water Maze: To assess spatial learning and memory.

-

Y-maze: To evaluate short-term spatial memory.

-

Novel Object Recognition Test: To assess recognition memory.

Biochemical and Histological Analysis:

-

Brain Tissue Collection: At the end of the treatment period, collect brain tissue for analysis.

-

ELISA: To quantify levels of Aβ plaques and inflammatory cytokines in brain homogenates.

-

Immunohistochemistry: To visualize Aβ plaques, neuroinflammation (e.g., staining for Iba1 for microglia and GFAP for astrocytes), and neuronal markers.

-

Western Blot: To analyze the expression and phosphorylation of proteins in signaling pathways like BDNF/TrkB/CREB.

Conclusion

This compound is a promising natural flavonoid with a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. Its mechanisms of action involve the modulation of key cellular signaling pathways such as NF-κB, MAPK, and Keap1/Nrf2. The data presented in this technical guide highlights its potential for the development of novel therapeutic agents for various chronic diseases. Further research, particularly focusing on in vivo efficacy, bioavailability, and safety profiling, is warranted to translate these promising preclinical findings into clinical applications. The detailed experimental protocols provided herein serve as a foundation for researchers to further explore the therapeutic potential of this multifaceted natural compound.

References

Dihydrokaempferide: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrokaempferide, a dihydroflavonol also known as aromadendrin, is a natural bioactive compound found in various plants. This technical guide provides an in-depth overview of the antioxidant and anti-inflammatory properties of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action. Due to the more extensive research on the structurally similar flavonoid, kaempferol, comparative data for this compound is also included to provide a broader context for the therapeutic potential of this compound.

Antioxidant Properties

This compound exhibits notable antioxidant activity, primarily through its ability to scavenge free radicals. This capacity is attributed to the presence of hydroxyl groups in its structure, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS).

Quantitative Antioxidant Data

The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following table summarizes the available quantitative data, with comparative values for kaempferol.

| Compound | Assay | IC50 / Activity | Reference |

| This compound (Aromadendrin) | DPPH Radical Scavenging | 22.6 ± 1.1 mg Vitamin C equivalents/100 mg | |

| This compound (Aromadendrin) | ABTS Radical Scavenging | 155.6 ± 2.5 mg Vitamin C equivalents/100 mg | |

| Kaempferol | DPPH Radical Scavenging | IC50: 3.70 ± 0.15 µg/mL | [1] |

| Kaempferol | ABTS Radical Scavenging | IC50: 3.70 ± 0.15 µg/mL | [1] |

Note: Data for this compound is presented as antioxidant capacity equivalent to Vitamin C, as found in the cited literature. IC50 values represent the concentration required to scavenge 50% of the radicals.

Anti-inflammatory Properties

This compound demonstrates significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It has been shown to inhibit the production of pro-inflammatory mediators in various cell and animal models.

In Vitro Anti-inflammatory Data

Studies using lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation, have revealed the potent anti-inflammatory activity of this compound.

| Compound | Cell Line | Parameter | Inhibition | Reference |

| This compound (Aromadendrin) | RAW 264.7 | IL-6 production | IC50: 6 µM | |

| This compound | WI-38 | ROS production | Dose-dependent reduction | [2] |

| This compound | WI-38 | NF-κB (p-p65) activation | Inhibition | [2][3] |

| This compound | WI-38 | IκBα phosphorylation | Inhibition | [2][3] |

Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's antioxidant and anti-inflammatory properties.

In Vitro Antioxidant Assays

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution and then create a series of dilutions.

-

Assay Procedure:

-

Add a fixed volume of the DPPH solution to each well of a 96-well microplate.

-

Add an equal volume of the this compound dilutions to the wells.

-

Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

-

Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution and serial dilutions of this compound.

-

Assay Procedure:

-

Add a large volume of the diluted ABTS•+ solution to a test tube or cuvette.

-

Add a small volume of the this compound dilution.

-

Include a positive control and a blank.

-

Incubate at room temperature for a defined period (e.g., 6 minutes).

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

In Vitro Anti-inflammatory Assays

-

Cell Culture: Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, larger plates for protein and RNA analysis) and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for a specified time (e.g., 24 hours for NO and cytokine measurement).

-

Sample Collection: After the incubation period, collect the cell culture supernatant.

-

Griess Reagent: The Griess reagent consists of two solutions: Solution A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Solution B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Assay Procedure:

-

In a 96-well plate, mix an equal volume of the cell supernatant with the Griess reagent (pre-mixed or added sequentially).

-

Incubate at room temperature for 10-15 minutes in the dark.

-

-

Measurement: Measure the absorbance at 540-550 nm.

-

Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

-

Sample Collection: Collect the cell culture supernatant.

-

ELISA Procedure: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β). Follow the manufacturer's instructions, which typically involve:

-

Coating a 96-well plate with a capture antibody.

-

Adding the cell supernatants and standards.

-

Adding a detection antibody.

-

Adding an enzyme-conjugated secondary antibody.

-

Adding a substrate to produce a colorimetric signal.

-

-

Measurement: Measure the absorbance at the appropriate wavelength.

-

Quantification: Determine the cytokine concentrations from the standard curve.

-

Cell Lysis: After treatment and stimulation, wash the cells with cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate with primary antibodies specific for the target proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, etc.) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Anti-inflammatory Assay

-

Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).

-

Grouping and Treatment: Divide the animals into groups: control (vehicle), positive control (e.g., indomethacin), and this compound-treated groups at various doses. Administer the treatments orally or intraperitoneally 1 hour before carrageenan injection.

-

Induction of Edema: Inject a 1% solution of carrageenan in saline (e.g., 0.1 mL) into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculation: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the anti-inflammatory properties of this compound.

Conclusion

This compound is a promising natural compound with significant antioxidant and anti-inflammatory properties. Its mechanism of action involves the scavenging of free radicals and the modulation of key inflammatory signaling pathways, including NF-κB and MAPK. While the available quantitative data for this compound is still limited compared to its well-studied analogue, kaempferol, the existing evidence strongly supports its potential for further investigation and development as a therapeutic agent for oxidative stress and inflammation-related diseases. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore and quantify the bioactivities of this potent dihydroflavonol.